4,4'-Ethylenedianiline
Overview
Description
Synthesis Analysis
4,4’-Ethylenedianiline is synthesized through the condensation reaction of aniline with formaldehyde . The reaction is catalyzed by SO3H-functionalized ionic liquids (SFILs), which have excellent catalytic activity .Molecular Structure Analysis
The molecular formula of 4,4’-Ethylenedianiline is CH2(C6H4NH2)2 . It is a colorless solid, although commercial samples can appear yellow or brown .Chemical Reactions Analysis
4,4’-Ethylenedianiline is mainly used as a precursor to polyurethanes . It has been used in the preparation of molecularly imprinting sol-gel materials for the detection of DDT .Physical And Chemical Properties Analysis
4,4’-Ethylenedianiline is a colorless solid with a molecular weight of 212.29 g/mol . It is slightly soluble in cold water but very soluble in alcohol, benzene, and ether . It has a melting point ranging from 91.5 to 92 °C, and a flash point of 220 °C .Scientific Research Applications
Understanding Toxicity Mechanisms
4,4'-Ethylenedianiline (also referred to as 4,4'-Methylenedianiline or MDA) has been extensively studied due to its toxicological significance and widespread industrial use. A study by Dugas et al. (2007) explored the toxic effects of intermittent exposure to MDA, revealing that it caused vascular medial hyperplasia and initiated vascular smooth muscle cells (VSMC) proliferation. The study suggested that this proliferation could be due to the metabolism of MDA to reactive intermediates in VSMC, shedding light on the underlying mechanisms of MDA-induced toxicity (Dugas et al., 2007).
Industrial and Environmental Impact
MDA's role in the industry and its environmental impact have been subjects of significant research. Kenyon et al. (2004) assessed the percutaneous penetration and genotoxicity of MDA through the skin, providing crucial insights into human exposure risks in industrial settings. This study emphasized the importance of safety measures and protective equipment to minimize occupational exposure (Kenyon et al., 2004).
Genetic and Cellular Insights
Understanding the genetic and cellular interactions of MDA has been crucial in unraveling its effects on human health. Zhang et al. (2006) delved into the genetic aspects by demonstrating that N-Acetyltransferase 2 (NAT2) acetylator polymorphism in rats modifies the hepatotoxicity induced by MDA. This study underscores the significance of genetic factors in determining individual susceptibility to MDA-induced liver damage (Zhang et al., 2006).
Advances in Analysis and Detection
Recent advancements in analytical techniques have improved our ability to detect and understand the behavior of MDA in biological systems and the environment. For instance, Brunet et al. (2018) developed a method for extracting and determining MDA in soils, which is crucial for environmental monitoring and assessing the potential degradation of polyurethane materials containing MDA (Brunet et al., 2018).
Safety And Hazards
Exposure to 4,4’-Ethylenedianiline mainly occurs in the workplace . It may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes .
Relevant papers on 4,4’-Ethylenedianiline include studies on its selective separation , development of a method for its preservation, extraction, and quantitation , and research on Schiff base derived from 4,4’-methylenedianiline .
properties
IUPAC Name |
4-[2-(4-aminophenyl)ethyl]aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2/c15-13-7-3-11(4-8-13)1-2-12-5-9-14(16)10-6-12/h3-10H,1-2,15-16H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHNUHZHQLCGZDA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCC2=CC=C(C=C2)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3060742 | |
Record name | Benzenamine, 4,4'-(1,2-ethanediyl)bis- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3060742 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
22 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID47195535 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4,4'-Ethylenedianiline | |
CAS RN |
621-95-4 | |
Record name | 4,4′-Ethylenedianiline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=621-95-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4,4'-Diaminodibenzyl | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000621954 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4,4'-Diaminobibenzyl | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60033 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4,4'-Diaminobibenzyl | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44062 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4,4'-Diaminobibenzyl | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=580 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzenamine, 4,4'-(1,2-ethanediyl)bis- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzenamine, 4,4'-(1,2-ethanediyl)bis- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3060742 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,4'-ethylenedianiline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.743 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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